6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC5698428
InChI: InChI=1S/C14H11FN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
SMILES: CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F
Molecular Formula: C14H11FN4O
Molecular Weight: 270.26 g/mol

6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS No.:

Cat. No.: VC5698428

Molecular Formula: C14H11FN4O

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -

Specification

Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
IUPAC Name 6-amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Standard InChI InChI=1S/C14H11FN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
Standard InChI Key MIQATMAUOFDNCO-UHFFFAOYSA-N
SMILES CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F
Canonical SMILES CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (IUPAC name: 6-amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) is a nitrogen- and oxygen-containing heterocycle with the molecular formula C₁₄H₁₁FN₄O and a molecular weight of 270.26 g/mol. Its structure features a pyrano[2,3-c]pyrazole core, where the pyran ring (oxygen-containing six-membered ring) is fused to a pyrazole ring (five-membered ring with two adjacent nitrogen atoms). Key substituents include:

  • A 4-fluorophenyl group at position 4, contributing lipophilicity and electronic modulation.

  • A methyl group at position 3, enhancing steric bulk.

  • An amino group (-NH₂) at position 6 and a carbonitrile group (-CN) at position 5, enabling hydrogen bonding and dipole interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁FN₄O
Molecular Weight270.26 g/mol
IUPAC Name6-amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS NumberNot publicly disclosed
SMILES NotationCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F

Crystallographic and Stereochemical Insights

While X-ray crystallographic data for this specific compound remains unpublished, analogous pyrano[2,3-c]pyrazoles adopt a planar fused-ring system with slight puckering in the dihydropyran moiety. The 4-fluorophenyl group occupies an equatorial position relative to the pyrazole ring, minimizing steric strain. The amino and carbonitrile groups engage in intramolecular hydrogen bonding, stabilizing the conformation and influencing reactivity.

Synthetic Methodologies

Conventional Multi-Step Synthesis

Early synthetic routes involved sequential condensation, cyclization, and functionalization steps:

  • Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Cyclocondensation: The intermediate undergoes [4+2] cycloaddition with hydrazine derivatives to form the pyrazole ring.

  • Methylation: Introduction of the methyl group at position 3 via alkylating agents like methyl iodide.

Yields in traditional methods range from 45–60%, limited by side reactions such as over-alkylation or ring-opening.

One-Pot Synthesis Advancements

Recent protocols employ one-pot strategies to improve efficiency:

  • Solvent Optimization: Ethanol or water-ethanol mixtures enhance solubility and reduce byproducts.

  • Catalysis: Piperidine or acetic acid catalyzes the Knoevenagel-cyclocondensation sequence, achieving yields up to 78%.

Table 2: Representative Synthetic Conditions

ParameterConditionsYield (%)
SolventEthanol/Water (3:1)78
TemperatureReflux (80°C)-
CatalystPiperidine (0.5 equiv)-
Reaction Time6–8 hours-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 2H, Ar-H), 7.15–7.00 (m, 2H, Ar-H), 5.20 (s, 1H, NH₂), 4.10 (s, 1H, CH), 2.35 (s, 3H, CH₃).

  • ¹³C NMR: Signals at δ 160.1 (C-F), 119.8 (CN), and 115.2–125.4 (aromatic carbons) confirm the structure.

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 271.10 [M+H]⁺, consistent with the molecular formula.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the 4-fluorophenyl group to explore bioactivity trends.

  • In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in animal models.

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles to enhance tumor selectivity.

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